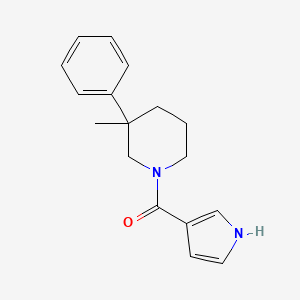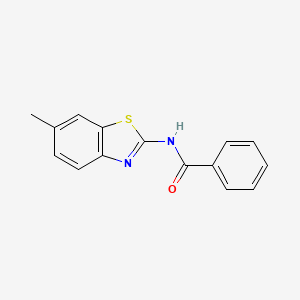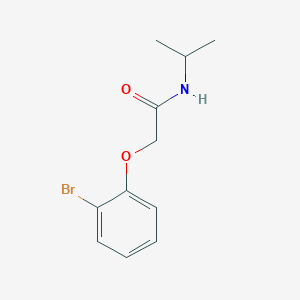![molecular formula C19H23N7O B5617985 2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617985.png)
2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions that include the formation of pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and various other derivatives through reactions involving heterocyclic amines, halogenated compounds, and sodium salts of specific enones (Mohamed et al., 2011). These syntheses highlight the versatility and complexity of constructing such molecules, showcasing a variety of synthetic strategies to introduce the desired functional groups and heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of compounds within this family can vary significantly, but they often feature fused ring systems with pyrazole and triazole rings, as well as piperidine or pyridine moieties. The configuration and conformation of these rings can significantly influence the compound's physical and chemical properties. For instance, certain 2H-pyrazolo[4,3-c]pyridine derivatives adopt specific conformational structures that facilitate intramolecular interactions and affect the molecule's overall stability and reactivity (Karthikeyan et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with various reagents and participation in numerous chemical reactions, including but not limited to nucleophilic aromatic substitution, carbonylation, and cyclization reactions. These reactions can be leveraged to introduce new functional groups, modify existing ones, or construct new molecular frameworks. For example, the carbonylation reaction of N-(2-pyridinyl)piperazines under specific conditions illustrates the potential for functional group transformations and the creation of novel compounds (Ishii et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-26-17(14-25-11-5-10-21-25)22-23-18(26)15-7-12-24(13-8-15)19(27)16-6-3-4-9-20-16/h3-6,9-11,15H,2,7-8,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJSGXMEOIXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=CC=CC=N3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5617902.png)

![ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5617922.png)
![({4-ethyl-5-[1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5617928.png)
![3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5617936.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5617939.png)

![9-(3-morpholinylacetyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5617949.png)
![1-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5617955.png)
![1-benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5617964.png)
![1-(2-ethyl-6-methylphenyl)-4-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5617972.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5618019.png)